molecular formula C11HF7O B1316262 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde CAS No. 52158-48-2

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde

Cat. No.: B1316262
CAS No.: 52158-48-2
M. Wt: 282.11 g/mol
InChI Key: LHTKGSQFEZEHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is a fluorinated aromatic aldehyde with the molecular formula C11HF7O and a molecular weight of 282.11 g/mol . This compound is characterized by the presence of seven fluorine atoms attached to a naphthalene ring, making it highly fluorinated and chemically unique. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is utilized in several scientific research fields:

Safety and Hazards

The safety and hazards associated with 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde are not well-documented. It is recommended to handle this compound with appropriate safety measures .

Chemical Reactions Analysis

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include heptafluoro-2-naphthoic acid, heptafluoro-2-naphthyl alcohol, and various substituted derivatives .

Comparison with Similar Compounds

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde can be compared with other fluorinated naphthalene derivatives, such as:

  • 1,3,4,5,6,7,8-Heptafluoro-2-naphthylhydrazone
  • 1,3,4,5,6,7,8-Heptafluoro-2-naphthyl prop-2-ynyl ether
  • 1,3,4,5,6,7,8-Heptafluoro-2-naphthyl prop-2-ynyl sulphide

These compounds share similar fluorination patterns but differ in their functional groups, leading to distinct chemical reactivities and applications. The uniqueness of this compound lies in its aldehyde group, which provides specific reactivity and versatility in chemical synthesis and biological studies .

Properties

IUPAC Name

1,3,4,5,6,7,8-heptafluoronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11HF7O/c12-5-2(1-19)6(13)7(14)4-3(5)8(15)10(17)11(18)9(4)16/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTKGSQFEZEHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11HF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565032
Record name 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52158-48-2
Record name 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.